molecular formula C28H26FN3O4 B2534134 2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 894557-56-3

2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(2-fluorophenyl)acetamide

Cat. No. B2534134
M. Wt: 487.531
InChI Key: CATXSTDHMRTCNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C28H26FN3O4 and its molecular weight is 487.531. The purity is usually 95%.
BenchChem offers high-quality 2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(2-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(2-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anion Coordination and Structural Orientation

Quinoline derivatives exhibit unique spatial orientations due to their amide bonds, which significantly influence their anion coordination capabilities. Studies have shown that these compounds, through weak interactions such as C–H⋯π and C–H⋯O, can form complex structures like channel-like assemblies and exhibit tweezer-like geometries. This property is critical in the development of molecular receptors and sensors, highlighting their potential in analytical chemistry and material science (Kalita, Baruah, 2010).

Chemosensor Applications

Amide-containing quinoline derivatives have been designed as chemosensors for metal ions, such as Zn2+. These sensors utilize the quinoline moiety as a fluorophore, enhancing their fluorescence in the presence of specific ions, which is reversible with the addition of chelating agents like EDTA. This feature is particularly valuable in environmental monitoring and biological applications, where detecting and quantifying metal ions at low concentrations is crucial (Park et al., 2015).

Molecular Self-Assembly and Gel Formation

The interaction of quinoline derivatives with mineral acids can lead to the formation of gels and crystalline solids, depending on the structure of the amide and the type of acid used. This behavior is instrumental in the field of supramolecular chemistry, where such compounds can be used to create novel materials with specific properties like fluorescence or structural uniqueness (Karmakar, Sarma, Baruah, 2007).

Interactions with Amino and Carboxylic Acids

Quinoline derivatives that incorporate amide and ester bonds show varied binding abilities with amino acids and carboxylic acids. These interactions are essential for developing new drug molecules, highlighting their potential in pharmaceutical chemistry for creating compounds with specific biological activities (Kalita, Deka, Samanta, Guchait, Baruah, 2011).

properties

IUPAC Name

2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN3O4/c1-2-18-7-9-21(10-8-18)30-16-20-13-19-14-25-26(36-12-11-35-25)15-24(19)32(28(20)34)17-27(33)31-23-6-4-3-5-22(23)29/h3-10,13-15,30H,2,11-12,16-17H2,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATXSTDHMRTCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5F)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(2-fluorophenyl)acetamide

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